molecular formula C23H22N2OS2 B2783084 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile CAS No. 478081-62-8

4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile

Cat. No.: B2783084
CAS No.: 478081-62-8
M. Wt: 406.56
InChI Key: UXZLVPRETBMTOC-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile is a substituted thiophene derivative characterized by a benzoyl group at position 5, a 4-tert-butylphenylmethylsulfanyl moiety at position 2, and a nitrile group at position 2. The compound’s structure combines aromatic, electron-withdrawing (carbonitrile), and bulky substituents (tert-butyl), which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS2/c1-23(2,3)17-11-9-15(10-12-17)14-27-22-18(13-24)19(25)21(28-22)20(26)16-7-5-4-6-8-16/h4-12H,14,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZLVPRETBMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced through nucleophilic substitution reactions, while the benzoyl group can be added via Friedel-Crafts acylation. The tert-butylphenylmethylsulfanyl group can be attached through a thiol-ene reaction or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the amino group can form hydrogen bonds, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The tert-butyl group in the target compound increases lipophilicity and steric hindrance compared to analogs with smaller or polar substituents (e.g., oxo or nitro groups). This may enhance membrane permeability in biological systems but reduce solubility in aqueous media .
  • However, aromatic sulfonamide and thiophene derivatives are generally prone to polymorphism due to flexible molecular packing .

Physicochemical Properties

Property Target Compound 4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
Molecular Weight ~378 378.47 259.28
Melting Point Not reported Not reported 259.28°C (likely typographical error)
Solubility Low (tert-butyl) Moderate (polar oxo group) Low (nitro group)

Biological Activity

4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile is a complex organic compound with the molecular formula C23H22N2OS2C_{23}H_{22}N_{2}OS_{2}. This compound features a thiophene ring and various functional groups, which contribute to its biological activity. The focus of this article is to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structural framework of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile includes:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Functional Groups : An amino group, a benzoyl group, and a tert-butylphenylmethylsulfanyl group.

This unique combination of structural features imparts specific chemical reactivity and biological activity.

The biological activity of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, while the benzoyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity, particularly in cholinesterases.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, inhibiting lipid peroxidation and reactive oxygen species (ROS) formation in biological systems .
  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The antioxidant capabilities of the compound were assessed through various assays:

Assay TypeResult
ABTS AssayHigh antioxidant activity
FRAP AssaySignificant reducing power
Luminol ChemiluminescenceInhibition observed
Lipid PeroxidationSignificant inhibition

These results highlight the compound's potential as a therapeutic agent in conditions characterized by oxidative stress.

Cholinesterase Inhibition

Inhibition studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed:

EnzymeIC50 (µM)
AChE1.90 ± 0.16
BChE0.084 ± 0.008

The compound exhibited stronger inhibition of BChE compared to AChE, indicating its potential as a treatment for cognitive disorders where cholinergic signaling is impaired .

Case Studies

Several studies have explored the biological implications of compounds similar to or including 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile:

  • Neuroprotective Studies : A study demonstrated that derivatives of this compound could reduce AChE-induced β-amyloid aggregation, which is implicated in Alzheimer's pathology .
  • Esterase Profile Analysis : The compound was evaluated for its inhibitory effects on carboxylesterases, showing low activity that suggests minimal risk for drug-drug interactions .
  • Molecular Docking Studies : Computational docking studies indicated favorable binding interactions between the compound and key active sites on cholinesterases, further supporting its potential as an anticholinergic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Thiophene Core Synthesis : Use the Gewald reaction (α-methylene carbonyl + sulfur + α-cyano ester) with sodium bicarbonate in THF/water (35°C, 35 min) to form the thiophene backbone .
  • Substituent Introduction :
  • Benzoyl Group : Electrophilic acylation using benzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, dry dichloromethane).
  • 4-tert-Butylphenylmethylsulfanyl : Thiol-alkylation with [(4-tert-butylphenyl)methyl]thiol and a base (e.g., K₂CO₃) in DMF at 60°C .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
    • Yield Optimization :
  • Control temperature during cyclization (<40°C) to avoid side reactions.
  • Use excess thiol (1.2 eq) for complete substitution.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR :

  • Key signals: Amino proton (~δ 5.2 ppm, broad), thiophene-SCH₂ (δ 3.8–4.1 ppm), tert-butyl (δ 1.3 ppm) .
    • IR Spectroscopy :
  • Stretching vibrations: C≡N (~2220 cm⁻¹), C=O (benzoyl, ~1680 cm⁻¹), S-C (thiophene, ~680 cm⁻¹) .
    • Mass Spectrometry :
  • Molecular ion peak at m/z 378.47 (calculated for C₂₀H₁₈N₂O₂S₂) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How do electronic effects of substituents (benzoyl vs. 4-tert-butylphenyl) modulate the compound’s reactivity in cross-coupling reactions?

  • Computational Analysis :

  • Use DFT (B3LYP/6-31G*) to calculate electron density maps. The benzoyl group withdraws electrons, activating the thiophene ring for nucleophilic substitution, while the bulky tert-butylphenyl sterically hinders para positions .
    • Experimental Validation :
  • Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at the 5-position (adjacent to benzoyl) vs. the 2-position (near tert-butyl) .
    • Table: Substituent Effects on Reactivity
PositionSubstituentElectronic EffectCoupling Yield (%)
2SCH₂(4-t-BuPh)Steric hindrance35–40
5BenzoylElectron-withdrawing75–80

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

  • Data Discrepancy Analysis :

  • Dose-Dependency : Re-evaluate IC₅₀ values using standardized MTT assays (e.g., 24–72 hr incubation) to account for time-dependent cytotoxicity .
  • Cell Line Variability : Compare activity in Klebsiella pneumoniae (Gram-negative) vs. Staphylococcus aureus (Gram-positive) to identify selective membrane permeability issues .
    • Structural Modifications :
  • Replace the tert-butyl group with a trifluoromethyl group to enhance lipophilicity and biofilm penetration .

Methodological Challenges

Q. How can crystallographic data (e.g., SHELX refinement) improve structural validation of this compound?

  • SHELX Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···O=C interactions) .
    • Case Study : A similar thiophene derivative (CCDC-1441403) showed π-stacking between benzoyl and tert-butylphenyl groups, confirmed via SHELXPRO .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking Studies :

  • Use AutoDock Vina to model binding to EGFR kinase (PDB ID: 1M17). The benzoyl group forms hydrogen bonds with Lys721, while the tert-butylphenyl occupies a hydrophobic pocket .
    • MD Simulations :
  • GROMACS simulations (100 ns) reveal stable binding with RMSD < 2.0 Å after 50 ns, suggesting strong target affinity .

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